2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
CAS No.: 1690532-75-2
Cat. No.: VC5528525
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1690532-75-2 |
|---|---|
| Molecular Formula | C15H20ClNO4 |
| Molecular Weight | 313.78 |
| IUPAC Name | 3-(2-chloro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H20ClNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
| Standard InChI Key | PABBXIJXTAUCPC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₅H₂₀ClNO₄, with a molar mass of 313.78 g/mol. Its structure comprises three key components:
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A propanoic acid backbone providing carboxylic acid functionality.
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A Boc-protected amino group at the α-position, which prevents unwanted side reactions during peptide coupling.
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A 2-chloro-4-methylphenyl group at the β-position, contributing steric bulk and electronic effects that influence binding interactions .
The Boc group () is acid-labile, allowing selective deprotection under mild acidic conditions, a feature critical for sequential peptide synthesis.
Table 1: Molecular Data
Synthesis and Purification
Synthetic Pathways
The synthesis involves sequential protection and functionalization steps:
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Amino Group Protection:
The primary amine is protected using di-tert-butyl dicarbonate () in a base such as sodium hydroxide or triethylamine. This step typically achieves yields >85% under anhydrous conditions . -
Introduction of the Aryl Group:
A Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the 2-chloro-4-methylphenyl moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides are commonly employed, with reaction times ranging from 12–24 hours at 80–100°C . -
Carboxylic Acid Activation:
The propanoic acid group is activated using carbodiimides (e.g., DCC or EDC) for subsequent peptide bond formation.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, NaOH, THF, 0°C | 88% |
| Aryl Group Incorporation | 2-Chloro-4-methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | 75% |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) | 95% purity |
Purification Challenges
Chromatographic purification is essential to remove unreacted intermediates and coupling by-products. Reverse-phase HPLC with acetonitrile/water gradients resolves diastereomers, ensuring >98% enantiomeric excess in chiral syntheses .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media (0.2 mg/mL in water at 25°C) but is highly soluble in polar aprotic solvents like DMF and DMSO. The Boc group confers stability against nucleophilic attack but hydrolyzes in acidic environments (e.g., 50% trifluoroacetic acid in dichloromethane) .
Spectroscopic Characterization
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NMR (400 MHz, CDCl₃):
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δ 1.43 (s, 9H, Boc CH₃)
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δ 7.25–7.18 (m, 3H, aromatic CH)
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δ 5.32 (d, 1H, NH)
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IR (KBr):
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1745 cm⁻¹ (C=O, Boc)
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1710 cm⁻¹ (C=O, carboxylic acid)
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Applications in Medicinal Chemistry
Peptide Synthesis
As a Boc-protected amino acid, the compound is integrated into solid-phase peptide synthesis (SPPS) protocols. Its chloro-methylphenyl side chain enhances lipophilicity, improving membrane permeability in therapeutic peptides .
Drug Discovery
Derivatives of this compound have shown preliminary activity against kinase targets in oncology. For example, structural analogs inhibit epidermal growth factor receptor (EGFR) with IC₅₀ values of 120–350 nM in biochemical assays .
Analytical Methods
Quality Control
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